(R)-5-Chloro-2,3-dihydro-1H-inden-1-amine hydrochloride
Overview
Description
Synthesis Analysis
Synthesis analysis involves detailing the chemical reactions used to synthesize the compound. This includes the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis
Molecular structure analysis often involves spectroscopic methods such as NMR, IR, UV-Vis, and X-ray crystallography . These techniques can provide information about the compound’s functional groups, stereochemistry, and overall molecular structure.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes understanding the reaction mechanism, the products formed, and the conditions required for the reaction .Physical and Chemical Properties Analysis
This involves studying properties like solubility, melting point, boiling point, refractive index, specific rotation, etc. These properties can be determined using various analytical techniques .Scientific Research Applications
Efficient Synthesis Techniques
- A study by Prashad et al. (2006) discusses an efficient and economical synthesis method for a derivative of (R)-5-Chloro-2,3-dihydro-1H-inden-1-amine hydrochloride. This method employs 2-aminoindan as a starting material and involves six steps, yielding a compound with two ethyl groups introduced at specific positions.
Chemical and Structural Analysis 2. The research by Kiss et al. (2012) focuses on the synthesis of certain phosphole oxides, providing insights into chemical reactions involving primary amines, which are structurally related to this compound.
- A study by Aayisha et al. (2019) used FT-IR, FT-Raman, and NMR techniques to analyze a molecule structurally similar to this compound. This study provides valuable data on the molecular structure and electronic properties of such compounds.
Crystallography and Molecular Geometry 4. Research on crystal structures of N-(2,3-dihydroxybenzylidene)amine derivatives by Mansilla-Koblavi et al. (1995) offers insights into the structural properties of compounds related to this compound.
- The study by Helliwell et al. (2011) discusses the crystal structure of a related compound, highlighting the importance of intramolecular hydrogen bonding and orientation of functional groups.
Catalytic Applications and Synthesis 6. Wongsa et al. (2013) investigated synthesis techniques involving propargyl amines, which are relevant to the synthesis of compounds like this compound.
Asymmetric Synthesis and Catalysis 7. The asymmetric hydrogenation of derivatives to produce optically active amines, as discussed by Maj et al. (2016), provides methods relevant to the synthesis of this compound.
Mechanism of Action
Safety and Hazards
The safety and hazards of a compound are usually determined through toxicological studies. This includes studying the compound’s effects on various biological systems and determining its LD50 (the lethal dose at which 50% of subjects die). Safety data sheets (SDS) often provide information on the hazards, safe handling, and storage of the compound .
Future Directions
Properties
IUPAC Name |
(1R)-5-chloro-2,3-dihydro-1H-inden-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN.ClH/c10-7-2-3-8-6(5-7)1-4-9(8)11;/h2-3,5,9H,1,4,11H2;1H/t9-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRYBHXVWIQBARN-SBSPUUFOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1N)C=CC(=C2)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=C([C@@H]1N)C=CC(=C2)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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